Mezlocillin sodium
CAS No.: 42057-22-7
Cat. No.: VC20744520
Molecular Formula: C21H25N5NaO8S2
Molecular Weight: 562.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 42057-22-7 |
---|---|
Molecular Formula | C21H25N5NaO8S2 |
Molecular Weight | 562.6 g/mol |
IUPAC Name | sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Standard InChI | InChI=1S/C21H25N5O8S2.Na/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34;/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30);/t12-,13-,14+,17-;/m1./s1 |
Standard InChI Key | SGVORSZSYKDVFT-ZBJAFUORSA-N |
Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na] |
SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+] |
Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na] |
Chemical Structure and Properties
Molecular Composition
Mezlocillin sodium is characterized by its complex structure consisting of a β-lactam ring fused with a thiazolidine ring, which is the core component of all penicillin antibiotics. Its molecular formula is C₂₁H₂₄N₅NaO₈S₂ . The sodium salt form enhances the compound's water solubility, making it suitable for parenteral administration.
Physical Properties
The physical properties of mezlocillin sodium are crucial for its pharmaceutical formulation and clinical applications, as detailed in the following table:
Mezlocillin sodium is sparingly soluble in aqueous solution in its pure form, but its sodium salt significantly improves water solubility . This enhanced solubility is essential for parenteral formulations used in clinical settings.
Mechanism of Action
Cell Wall Inhibition
Mezlocillin sodium, like other β-lactam antibiotics, exerts its bactericidal activity by interfering with bacterial cell wall synthesis. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes that catalyze the pentaglycine crosslinking between alanine and lysine residues, providing strength to the cell wall .
Binding Affinity and Selectivity
The antimicrobial activity of mezlocillin is particularly notable for its strong affinity for penicillin binding protein 3 . This specific binding profile contributes to its effectiveness against a wide range of bacterial pathogens. When mezlocillin binds to these target proteins, it prevents the final stage of peptidoglycan synthesis .
Bacterial Lysis Process
The inhibition of cell wall synthesis by mezlocillin results in a compromised cell wall structure. Without the crucial pentaglycine crosslinks, the integrity of the bacterial cell wall is severely compromised, ultimately leading to cell lysis and death . This process is mediated by bacterial cell wall autolytic enzymes such as autolysins; research suggests that mezlocillin may interfere with autolysin inhibitors .
Antimicrobial Spectrum
Clinical Applications Based on Spectrum
The broad antimicrobial spectrum of mezlocillin makes it suitable for treating various types of infections, including:
-
Skin and soft tissue infections
-
Blood infections (bacteremia)
-
Central nervous system infections
-
Respiratory tract infections
-
Sinus infections
-
Urinary tract infections
This versatility has positioned mezlocillin as a valuable option in the antimicrobial armamentarium, particularly for serious or complicated infections.
Pharmacokinetics
Absorption and Distribution
Mezlocillin sodium exhibits pharmacokinetic properties that conform to a two-compartment open model, with dose-dependent characteristics . Following administration, mezlocillin distributes throughout the body with varying degrees of penetration into different tissues and fluids.
Protein Binding and Metabolism
The protein binding of mezlocillin ranges from 16% to 42% , which is relatively low compared to some other antibiotics. This moderate protein binding allows for a greater proportion of free drug to exert antimicrobial activity.
Unlike many other penicillins, mezlocillin is either extensively metabolized or is subject to biliary excretion . This metabolic fate distinguishes it from other members of the penicillin class and influences its dosing considerations.
Elimination Parameters
The elimination parameters of mezlocillin sodium are summarized in the following table:
These pharmacokinetic parameters inform dosing regimens and intervals in clinical practice, with the relatively short half-life necessitating more frequent administration for maintaining therapeutic concentrations.
Clinical Efficacy
Treatment Outcomes by Infection Type
Clinical trials have demonstrated variable efficacy rates for mezlocillin across different types of infections. The following table summarizes reported cure rates:
Infection Type | Cure Rate (%) |
---|---|
Bacteremia | 78% |
Respiratory tract | 62% |
Urinary tract | 81% |
Gynecological | 86% |
Bone and joint | 55% |
Intraabdominal | 67% |
Skin and soft tissue | 59% |
These data, derived from clinical trials, indicate that mezlocillin demonstrates particularly high efficacy in treating urinary tract and gynecological infections, with somewhat lower success rates in bone and joint infections .
Synergistic Effects
A notable characteristic of mezlocillin is its synergistic activity when administered in combination with aminoglycoside antibiotics . This synergism enhances the bactericidal effect against certain pathogens and may be leveraged in clinical practice for treating severe or resistant infections.
Analytical and Detection Methods
Laboratory Techniques
Various analytical methods have been developed for the detection and quantification of mezlocillin sodium in pharmaceutical preparations and biological samples. These include:
-
High-performance liquid chromatography (HPLC)
-
Ultraviolet detection at approximately 220 nm
-
Precolumn derivatization procedures
The development of these analytical techniques has facilitated quality control in pharmaceutical manufacturing, therapeutic drug monitoring, and research applications involving mezlocillin.
Microbiological Applications
Mezlocillin is commonly used in clinical in vitro microbiological antimicrobial susceptibility tests, including:
-
Panels
-
Discs
-
MIC strips
These tests are conducted against Gram-positive and Gram-negative microbial isolates, with the results used by medical microbiologists to recommend appropriate antibiotic treatment options .
Resistance Mechanisms
β-Lactamase Susceptibility
Despite its broad antimicrobial spectrum, mezlocillin exhibits weak stability against certain β-lactamases . Resistance to β-lactams, including mezlocillin, commonly occurs in bacterial cells containing plasmid-encoded β-lactamases . This vulnerability to enzymatic degradation represents a significant limitation to its clinical utility against certain resistant pathogens.
Extended-Spectrum β-Lactamases
The emergence of extended-spectrum β-lactamases (ESBLs) presents a particular challenge to the efficacy of mezlocillin and other penicillins. These enzymes can hydrolyze the β-lactam ring, rendering the antibiotic inactive . Understanding these resistance mechanisms is crucial for appropriate clinical application and antimicrobial stewardship.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume